3-Methylbenzo[b]thiophene-2-carboxylic acid
Overview
Description
3-Methylbenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O2S . It has a molecular weight of 192.24 . The IUPAC name for this compound is 3-methyl-1-benzothiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O2S/c1-6-7-4-2-3-5-8 (7)13-9 (6)10 (11)12/h2-5H,1H3, (H,11,12) . This indicates the presence of a benzothiophene ring with a carboxylic acid group attached to the second carbon and a methyl group attached to the third carbon .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of various benzo[b]thiophene derivatives, including 3-Methylbenzo[b]thiophene-2-carboxylic acid, has been explored using different methods like photocyclization and Wadsworth-Emmons reactions. These processes are vital for creating diverse molecular structures for further research (Tominaga et al., 1982).
- Investigations into the photochemical degradation of this compound have provided insights into the environmental fate of crude oil components, showing pathways like oxidation to carboxylic acids and ring opening leading to sulfobenzoic acid (Andersson & Bobinger, 1996).
- The conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives demonstrates the versatility of this compound in synthesizing pharmacologically active compounds (Chapman et al., 1971).
Material Science and Luminescence
- In material science, derivatives of benzo[b]thiophene, including this compound, have been used to form luminescent supramolecular assemblies. These complexes exhibit significant photoluminescence, which is essential in the development of new materials (Osterod et al., 2001).
Anti-inflammatory Applications
- Certain derivatives of 5-Aminobenzo[b]thiophene-2-carboxylic acid, closely related to this compound, have been found to possess potent anti-inflammatory activity. This highlights the potential of this compound in the development of new anti-inflammatory agents (Radwan et al., 2009).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302 and H319 . This indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 3-Methylbenzo[b]thiophene-2-carboxylic acid is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
This compound interacts with Mcl-1, leading to the downregulation of this protein . This interaction prompts a conspicuous apoptotic response in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the apoptosis pathway. By downregulating Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins, triggering programmed cell death . This is particularly effective in cancer cells where Mcl-1 is overexpressed .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, particularly those resistant to other treatments due to the overexpression of Mcl-1 . This leads to a decrease in tumor size and potentially, the eradication of the cancer .
Properties
IUPAC Name |
3-methyl-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLUKXESFJRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356334 | |
Record name | 3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-78-6 | |
Record name | 3-methylbenzo[b]thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives for thromboxane A2 synthetase inhibition?
A1: Research indicates that the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives plays a crucial role in determining their potency as thromboxane A2 synthetase inhibitors []. While the exact mechanism is not detailed in the provided abstracts, it is clear that optimal spacing between these functional groups is essential for effective interaction with the enzyme's active site. This highlights the importance of structure-activity relationship (SAR) studies in drug design and development.
Q2: Can you provide an example of a potent thromboxane A2 synthetase inhibitor within the benzo[b]thiophene family and its observed in vivo effects?
A2: A key finding from the research is the identification of 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (71) as a potent inhibitor of thromboxane A2 synthetase []. This compound demonstrated significant in vivo activity in conscious dogs, exhibiting a similar activity profile to the known thromboxane synthetase inhibitor dazoxiben (1). This suggests that this specific derivative holds promise for further investigation as a potential therapeutic agent.
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